N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide
Description
N-[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]benzamide is a synthetic small molecule characterized by a piperidin-4-yl core substituted at the 1-position with a 4-methylbenzenesulfonyl group and at the 4-position with a benzamide moiety. This compound shares structural motifs with several pharmacologically active agents, including glycine transporter inhibitors, CCR antagonists, and kinase modulators .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-17(12-14-21)20-19(22)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLITXWNRDFAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CCR3 and CCR5 Antagonists
- : N-{1-[(6-Fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives demonstrate potent CCR3 antagonism, with fluorine and naphthyl groups enhancing receptor binding .
- : A CCR5 antagonist with a bromo-chlorobenzyl-piperidinyl scaffold shows that bulky substituents improve receptor selectivity . The target’s smaller sulfonyl group may favor off-target interactions.
Glycine Transporter Inhibitors
- : Sulfonylpiperazine derivatives (e.g., N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide) exhibit GlyT1 inhibition. The target’s sulfonylpiperidine core may mimic this activity but with altered pharmacokinetics due to reduced ring flexibility .
Physicochemical Properties
- Solubility: Sulfonyl groups (e.g., 4-methylbenzenesulfonyl vs.
- Metabolic Stability : Fluorine substitution (e.g., 14d ) enhances resistance to oxidative metabolism, whereas the target’s methyl group may offer moderate stability.
Crystallographic and Conformational Analysis
- : N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide crystallizes with a planar benzamide group, stabilized by intramolecular hydrogen bonds . The target’s sulfonyl group may disrupt this planarity, altering binding pocket interactions.
Biological Activity
N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , which includes a piperidine ring substituted with a 4-methylbenzenesulfonyl group and a benzamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against a range of bacterial strains, demonstrating significant antibacterial activity.
The proposed mechanism involves the inhibition of bacterial cell division through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing the growth and replication of bacterial cells.
Efficacy Against Bacterial Strains
In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was particularly noted when used in conjunction with cell-penetrating peptides, enhancing its overall antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | High |
| Escherichia coli | 10 µg/mL | Moderate |
| Pseudomonas aeruginosa | 15 µg/mL | Moderate |
Anticancer Potential
Beyond its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Studies
- Breast Cancer Cell Lines : In a study examining breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values were determined to be around 12 µM, indicating promising anticancer activity.
- Lung Cancer Models : Another investigation focused on non-small cell lung cancer models where this compound exhibited synergistic effects when combined with standard chemotherapeutic agents, leading to enhanced tumor suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
